molecular formula C22H20ClN3O4 B2991325 N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-31-4

N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2991325
CAS No.: 941952-31-4
M. Wt: 425.87
InChI Key: YRAXIYUDJWCQIY-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule research compound featuring a 1,2-dihydropyridine-2-one core, a chemotype of significant interest in medicinal chemistry. The specific structure of this molecule suggests it may function as a modulator for various biological targets. Its molecular framework is similar to other documented compounds that interact with cellular receptors and enzymes . The presence of the 1,2-dihydropyridine-2-one scaffold indicates potential for researchers investigating pathways involving G protein-coupled receptors (GPCRs) . GPCRs are a major family of signaling proteins and are the targets for a large proportion of modern therapeutics . The compound's structure, which includes substituted phenyl and acetamido groups, is designed to allow for selective target interaction, making it a valuable tool for probing signal transduction mechanisms, studying receptor function, and screening for biological activity in novel assays. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to use this compound in fundamental biochemical studies, target validation, and early-stage drug discovery projects.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-14(27)24-17-9-10-20(30-2)19(12-17)25-21(28)18-4-3-11-26(22(18)29)13-15-5-7-16(23)8-6-15/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAXIYUDJWCQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 941952-31-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C22H20ClN3O4
  • Molecular Weight : 425.9 g/mol
  • Structural Features : It contains a dihydropyridine core, an acetamido group, and methoxy and chlorobenzyl substituents, which may contribute to its biological activity.

Preliminary studies suggest that this compound may act through various mechanisms:

  • Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Its structural components may allow it to interact with various receptors, potentially modulating their activity.

Antinociceptive Effects

Recent studies have indicated significant antinociceptive (pain-relieving) properties:

  • In Vivo Studies : The compound demonstrated a reduction in pain responses in animal models when administered at doses of 20 and 50 mg/kg, showing efficacy comparable to known analgesics like acetaminophen .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been evaluated through various assays:

  • Formalin Test : Exhibited significant reduction in edema formation induced by carrageenan or croton oil, indicating its anti-inflammatory capabilities .

Comparative Analysis with Related Compounds

A comparison of the biological activities of structurally similar compounds reveals that this compound may exhibit superior activity profiles:

Compound NameStructural FeaturesBiological Activity
Compound AMethoxy groupModerate analgesic
Compound BChlorine substitutionHigh anti-inflammatory
This compound Unique acetamido and methoxy groupsSignificant analgesic and anti-inflammatory effects

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Silico Studies : Molecular docking studies indicated high binding affinities with COX enzymes, suggesting potential as an anti-inflammatory agent.
  • Toxicity Predictions : Assessments using the DEREK program have identified potential toxicophoric groups, indicating a need for further safety evaluations in clinical settings .
  • ADME Properties : Predictions regarding Absorption, Distribution, Metabolism, and Excretion (ADME) suggest favorable profiles for human intestinal absorption and cell permeability .

Comparison with Similar Compounds

Table 1: Structural Features

Compound Name Core Structure Key Substituents Molecular Weight (Da)*
N-(5-acetamido-2-methoxyphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-dihydropyridine 4-chlorobenzyl, 5-acetamido-2-methoxyphenyl ~443.88
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methyl... Thiazolidine + β-lactam-like Amino-phenylacetamido, carboxy-thiazolidine, dimethyl groups ~785.80†
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[... Bicyclic β-lactam (e.g., penicillin-like) Amino-phenylacetamido, bicyclic sulfur-containing core, dimethyl groups ~636.68†

*Calculated using average atomic masses.
†Estimated based on structural formula.

Key Observations :

  • Core Diversity : The target compound’s dihydropyridine core contrasts sharply with the β-lactam/thiazolidine systems in the reference compounds, suggesting divergent mechanisms (e.g., kinase vs. cell wall synthesis inhibition) .
  • Functional Groups: The acetamido-methoxyphenyl moiety may engage in hydrogen bonding akin to the amino and carboxy groups in the reference compounds, though with distinct spatial orientations.

Hypothetical Pharmacological Implications

  • Target Specificity : The dihydropyridine scaffold is associated with calcium channel modulation in drugs like nifedipine. However, the 4-chlorobenzyl and acetamido-methoxyphenyl groups could redirect activity toward kinases or proteases, diverging from the β-lactams’ antibacterial targets .

Challenges in Direct Comparison

  • Data Limitations: No peer-reviewed studies directly compare this compound with the Pharmacopeial Forum analogs. The above analysis is extrapolated from structural and functional group trends.
  • Synthetic Complexity : The reference compounds’ multi-ring systems and stereocenters (e.g., 4S, 1R configurations) imply higher synthetic difficulty compared to the target’s relatively planar dihydropyridine core.

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